molecular formula C22H21NO4 B11066469 {4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl}acetic acid

{4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl}acetic acid

Cat. No.: B11066469
M. Wt: 363.4 g/mol
InChI Key: BMYSBHIBTWFUFS-UHFFFAOYSA-N
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Description

2-{4-[4-(Methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl}acetic acid is a complex organic compound with a unique structure that combines a quinoline derivative with a methoxycarbonyl group

Preparation Methods

The synthesis of 2-{4-[4-(Methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable acid catalyst.

    Final Assembly: The final step involves coupling the quinoline core with the methoxycarbonyl group through a series of condensation reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

2-{4-[4-(Methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline core, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{4-[4-(Methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl}acetic acid has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-{4-[4-(Methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl}acetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar compounds to 2-{4-[4-(Methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl}acetic acid include:

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core but differ in their functional groups and biological activities.

    Methoxycarbonyl-Substituted Compounds: These include various esters and acids with methoxycarbonyl groups, which may have different reactivity and applications.

The uniqueness of 2-{4-[4-(Methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl}acetic acid lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

2-[4-(4-methoxycarbonylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetic acid

InChI

InChI=1S/C22H21NO4/c1-27-22(26)15-8-6-14(7-9-15)21-17-4-2-3-16(17)18-11-13(12-20(24)25)5-10-19(18)23-21/h2-3,5-11,16-17,21,23H,4,12H2,1H3,(H,24,25)

InChI Key

BMYSBHIBTWFUFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)CC(=O)O

Origin of Product

United States

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